molecular formula C12H10O4 B4556149 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione

1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione

Cat. No.: B4556149
M. Wt: 218.20 g/mol
InChI Key: VGUPOUZEZBHFKI-UHFFFAOYSA-N
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Description

1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of two 5-methylfuran rings attached to an ethane-1,2-dione moiety

Scientific Research Applications

1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione can be synthesized through the hydrodeoxygenation of 5-methyl-2-furaldehyde (MF). The reaction involves the hydrogenation of the aldehyde group, which is the rate-determining step . This process can be catalyzed by bimetallic catalysts such as CoMo, which exhibit superior performance due to the synergistic catalytic effect between Co and Mo sites .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biomass-derived platform molecules. A catalyst-free method has been developed to produce bis(furan-2-yl)methane derivatives from furfuryl alcohol derivatives in the presence of water and air without additional catalysts . This green and environmentally friendly approach offers a sustainable route for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The furan rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural (5-MF): A precursor in the synthesis of 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione.

    Bis(furan-2-yl)methane (BFM): Another derivative of furan with similar structural features.

    2,5-Dimethylfuran (DMF): A related compound used in biomass conversion processes.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1,2-bis(5-methylfuran-2-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-3-5-9(15-7)11(13)12(14)10-6-4-8(2)16-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUPOUZEZBHFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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